N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
Overview
Description
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a benzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the N-alkylation of 4-methylbenzenesulfonamide with an epoxide-containing reagent. One common method involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, phase transfer catalysts such as cyclodextrins can be employed to improve the solubility of reactants and facilitate the reaction in aqueous media .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened derivatives with functional groups introduced at the site of the oxirane ring.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Amines are the major products formed from the reduction of the sulfonamide group.
Scientific Research Applications
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide involves the reactivity of the oxirane ring and the sulfonamide group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): A similar compound with two oxirane rings and a hexane linker.
4-Methylbenzenesulfonamide: Lacks the oxirane ring but shares the sulfonamide group.
Uniqueness
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the oxirane ring and the sulfonamide group, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)12(2)7-10-8-15-10/h3-6,10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUITOGSNWRXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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